Methyl 3-methyl-1H-indole-5-carboxylate

Description

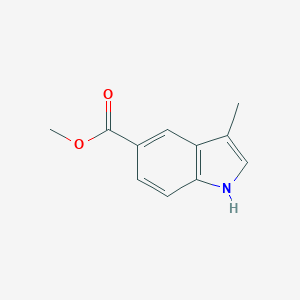

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633515 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-33-9 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 3-methyl-1H-indole-5-carboxylate, a substituted indole derivative of interest to researchers, scientists, and professionals in the field of drug development. The synthesis is presented in two key stages: the formation of the indole core via the Fischer indole synthesis to yield 3-methyl-1H-indole-5-carboxylic acid, followed by the esterification of the carboxylic acid to the final methyl ester product.

Stage 1: Fischer Indole Synthesis of 3-methyl-1H-indole-5-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3]

To achieve the desired substitution pattern of the target molecule, (4-carboxyphenyl)hydrazine (or its hydrochloride salt) is reacted with propionaldehyde. The para-substituted hydrazine ensures the carboxyl group will be located at the 5-position of the resulting indole ring. Propionaldehyde provides the necessary carbon backbone to form the pyrrole ring portion of the indole with a methyl group at the 3-position.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a similar Fischer indole synthesis is described in the literature. The following is an adapted procedure for the synthesis of 3-methyl-1H-indole-5-carboxylic acid.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-carboxyphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of propionaldehyde to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone.

-

-

Cyclization:

-

To the flask containing the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol are commonly used.[1][2]

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a beaker of ice water.

-

The crude 3-methyl-1H-indole-5-carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

-

Quantitative Data:

| Parameter | Expected Value |

| Starting Material | (4-carboxyphenyl)hydrazine hydrochloride, Propionaldehyde |

| Catalyst | Polyphosphoric acid or Sulfuric acid |

| Reaction Time | 2-6 hours |

| Yield | 60-80% (typical for Fischer indole synthesis) |

| Purity | >95% after recrystallization |

Stage 2: Esterification of 3-methyl-1H-indole-5-carboxylic acid

The second stage of the synthesis involves the conversion of the carboxylic acid group at the 5-position to a methyl ester. A common and efficient method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[4][5]

Reaction Scheme:

Experimental Protocol:

The following is a general procedure for the esterification of 3-methyl-1H-indole-5-carboxylic acid.

-

Reaction Setup:

-

Reaction:

-

Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[4]

-

Quantitative Data:

| Parameter | Expected Value |

| Starting Material | 3-methyl-1H-indole-5-carboxylic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 4-8 hours |

| Yield | 85-95% (typical for Fischer esterification) |

| Purity | >98% after purification |

Overall Experimental Workflow

The entire synthetic process can be visualized as a two-step sequence with an intermediate purification step.

This technical guide outlines a robust and well-established synthetic route to this compound. The described protocols and expected quantitative data provide a solid foundation for researchers to successfully synthesize this compound for further investigation and application in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust experimental protocol for the synthesis of Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process involving an initial Fischer indole synthesis followed by an esterification reaction. This document outlines detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy

The preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a ketone, a classic example of the Fischer indole synthesis, to form the indole core. The subsequent step is the esterification of the resulting carboxylic acid to yield the final methyl ester product.

Experimental Protocols

Step 1: Synthesis of 3-methyl-1H-indole-5-carboxylic acid

This step employs the Fischer indole synthesis, a reliable method for forming indole rings.[1][2][3][4] The reaction proceeds by reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Materials:

-

4-Hydrazinobenzoic acid hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium acetate

-

Deionized water

-

Ice

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-hydrazinobenzoic acid hydrochloride in a minimal amount of warm ethanol. To this solution, add a slight molar excess of acetone. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Indolization: To the flask containing the hydrazone, slowly add polyphosphoric acid (PPA) while stirring vigorously. Alternatively, a mixture of concentrated sulfuric acid in ethanol can be used as the acidic catalyst. The reaction mixture is then heated to 80-100°C for 2-4 hours. The progress of the cyclization should be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.

-

Purification: The crude 3-methyl-1H-indole-5-carboxylic acid is purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

Step 2: Synthesis of this compound

The second step involves the esterification of the indole-5-carboxylic acid synthesized in the previous step. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.[5]

Materials:

-

3-methyl-1H-indole-5-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-methyl-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.[5]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[5] Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of 3-methyl-1H-indole-5-carboxylic acid

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Hydrazinobenzoic acid hydrochloride | C₇H₉ClN₂O₂ | 188.61 | Starting Material |

| Acetone | C₃H₆O | 58.08 | Reactant |

| 3-methyl-1H-indole-5-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Product |

Table 2: Reaction Conditions and Yield for the Synthesis of 3-methyl-1H-indole-5-carboxylic acid

| Parameter | Value |

| Reaction Type | Fischer Indole Synthesis |

| Catalyst | Polyphosphoric acid or H₂SO₄/Ethanol |

| Temperature | 80-100°C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

Table 3: Reactants and Products for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-methyl-1H-indole-5-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Starting Material |

| Methanol | CH₄O | 32.04 | Reactant/Solvent |

| This compound | C₁₁H₁₁NO₂ | 189.21 | Product |

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value |

| Reaction Type | Fischer-Speier Esterification |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux (approx. 65°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-1H-indole-5-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, spectral data, and a detailed experimental protocol for its synthesis. While specific biological activities of this particular derivative are not extensively documented in publicly available literature, this guide will also touch upon the well-established and diverse biological roles of the broader indole scaffold, providing a contextual framework for future research and drug discovery efforts.

Chemical Properties and Data

This compound is a yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 189.21 g/mol | - |

| Appearance | Yellow solid | [1] |

| Melting Point | 145-147 °C | [1] |

| CAS Number | 10242-02-1 (for 5-Methyl-1H-indole-3-carboxylic acid) | This is the CAS for a related isomer and should be used with caution. A specific CAS for the title compound was not found. |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here was recorded in CDCl₃.[1]

¹H NMR (500 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.38 | s | 1H | NH |

| 8.17 | s | 1H | Ar-H |

| 7.92 | dd, J = 8.6, 1.5 Hz | 1H | Ar-H |

| 7.36 | d, J = 8.6 Hz | 1H | Ar-H |

| 7.04 | s | 1H | Ar-H |

| 3.96 | d, J = 3.9 Hz | 3H | OCH₃ |

| 2.38 | d, J = 0.8 Hz | 3H | CH₃ |

¹³C NMR (125 MHz, CDCl₃): [1]

| Chemical Shift (δ) ppm | Assignment |

| 168.45 | C=O |

| 138.97 | C |

| 128.08 | C |

| 123.41 | CH |

| 122.89 | CH |

| 122.08 | C |

| 121.31 | CH |

| 113.41 | C |

| 110.69 | CH |

| 51.93 | OCH₃ |

| 9.67 | CH₃ |

Experimental Protocols

The following is a general procedure for the methylation of indoles, which can be adapted for the synthesis of this compound.[1]

General Procedure for the Methylation of Indoles with Methanol Catalyzed by [Cp*IrCl₂]₂

Materials:

-

Indole precursor (e.g., Methyl 1H-indole-5-carboxylate)

-

Methanol (reagent and solvent)

-

[Cp*IrCl₂]₂ (catalyst)

-

Base (e.g., Cs₂CO₃)

-

Resealable pressure tube (35 mL)

Procedure:

-

To a 35 mL resealable pressure tube, add the indole precursor (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), and the base (1 equiv.).

-

Add methanol (1 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 140 °C for 17 hours in air.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by standard chromatographic techniques (e.g., column chromatography on silica gel).

Logical Workflow for Synthesis:

Biological Context and Potential Applications

The Indole Scaffold in Drug Discovery

The indole nucleus is present in numerous natural products and synthetic compounds with significant therapeutic applications.[2] Its structural versatility allows for modifications that can modulate biological activity across various targets.[4][5]

Established Biological Activities of Indole Derivatives:

-

Anticancer: Many indole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[2][3]

-

Antimicrobial: The indole moiety is found in compounds with antibacterial, antifungal, and antiviral properties.[1][6]

-

Anti-inflammatory: Several indole derivatives have been investigated for their anti-inflammatory effects.[2]

-

Neuroprotective: The indole structure is a key component of molecules targeting neurodegenerative diseases.[2]

-

Antidiabetic: Some indole derivatives have shown potential in the management of metabolic disorders like diabetes.[2]

The diverse biological activities of the indole core suggest that this compound could be a valuable candidate for screening in various biological assays to uncover its therapeutic potential.

Signaling Pathway Context:

References

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 6. geneonline.com [geneonline.com]

Spectroscopic and Synthetic Profile of Methyl 3-methyl-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 3-methyl-1H-indole-5-carboxylate, a key intermediate in various pharmaceutical and chemical research applications. This document details the available nuclear magnetic resonance (NMR) data and outlines a general experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR and ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.38 | s | - | 1H | NH |

| 8.17 | s | - | 1H | H4 |

| 7.92 | dd | 8.6, 1.5 | 1H | H6 |

| 7.36 | d | 8.6 | 1H | H7 |

| 7.04 | s | - | 1H | H2 |

| 3.96 | d | 3.9 | 3H | OCH₃ |

| 2.38 | d | 0.8 | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.45 | C=O |

| 138.97 | C7a |

| 128.08 | C3a |

| 123.41 | C5 |

| 122.89 | C4 |

| 122.08 | C6 |

| 121.31 | C7 |

| 113.41 | C3 |

| 110.69 | C2 |

| 51.93 | OCH₃ |

| 9.67 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Experimental Protocols

Synthesis of this compound

A general method for the methylation of indoles can be adapted for the synthesis of the target compound. This typically involves the reaction of the corresponding indole with a methylating agent in the presence of a suitable catalyst and solvent.

General Procedure for Methylation of Indoles:

Under an open-air atmosphere, a resealable pressure tube (35 mL) is charged with the indole starting material (e.g., Methyl 1H-indole-5-carboxylate), a catalyst (e.g., [Cp*IrCl₂]₂), a base (e.g., Cs₂CO₃), and the methylating agent (e.g., methanol). The tube is sealed and heated in an oil bath at a specified temperature for a designated time. After cooling, the reaction mixture is processed through standard work-up procedures, which may include dilution with a solvent, washing with aqueous solutions, drying of the organic layer, and removal of the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Characterization Methods

The synthesized product should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy: An FT-IR spectrum would be recorded to identify characteristic functional group vibrations. Key expected absorptions for this compound would include N-H stretching, C=O stretching of the ester, and C-H and C=C vibrations of the aromatic and methyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis would be performed to determine the molecular weight of the compound and to study its fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. Predicted m/z values for various adducts of the target molecule are available.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Biological activity screening of Methyl 3-methyl-1H-indole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest to the fields of medicinal chemistry and drug discovery. The indole scaffold is a key structural motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on the biological activity screening of indole carboxylates, with a specific emphasis on compounds structurally related to Methyl 3-methyl-1H-indole-5-carboxylate. Due to the limited publicly available data on this specific molecule, this guide will utilize a closely related and well-studied analogue, a 5-hydroxyindole-3-carboxylic acid ester derivative, as a representative example to illustrate the screening process. This guide will provide an overview of its potential anticancer activity, detailed experimental protocols for relevant assays, and a discussion of the potential signaling pathways involved.

Representative Compound: A 5-Hydroxyindole-3-Carboxylic Acid Ester Derivative

For the purpose of this guide, we will focus on the biological activity of a representative 5-hydroxyindole-3-carboxylic acid ester derivative, which has been evaluated for its cytotoxic effects against human breast cancer cell lines. This compound serves as an excellent model to demonstrate the methodologies and data presentation pertinent to the screening of novel indole carboxylates.

Anticancer Activity

A series of 5-hydroxyindole-3-carboxylic acid and ester derivatives have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.[1]

Quantitative Data: Cytotoxicity against MCF-7 Cells

The following table summarizes the in vitro cytotoxicity data for a selection of these 5-hydroxyindole-3-carboxylic acid derivatives.

| Compound ID | Structure | IC50 (µM) against MCF-7 |

| Derivative A | 5-hydroxyindole-3-carboxylic acid | > 100 |

| Derivative B | Methyl 5-hydroxyindole-3-carboxylate analogue | 8.5 |

| Derivative C | Ethyl 5-hydroxyindole-3-carboxylate analogue | 6.2 |

| Derivative D | Propyl 5-hydroxyindole-3-carboxylate analogue | 5.1 |

| Cisplatin | (Reference Drug) | 7.8 |

Data is representative and compiled from studies on 5-hydroxyindole-3-carboxylic acid derivatives for illustrative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MCF-7 human breast cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) should be included.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

96-well microtiter plates

-

Incubator (37°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Indole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. A common target for such compounds is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of a novel compound for its anticancer activity.

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Conclusion

The biological activity screening of novel indole carboxylates, such as derivatives of this compound, is a critical step in the drug discovery pipeline. While direct data for every novel compound may not be readily available, the use of structurally related and well-characterized analogues provides a robust framework for initial assessment. This guide has provided a template for such an evaluation, including quantitative data presentation, detailed experimental protocols for cytotoxicity and antimicrobial assays, and visualization of a relevant signaling pathway and experimental workflow. Researchers and drug development professionals can adapt these methodologies to screen and characterize new indole derivatives for their therapeutic potential.

References

In-Depth Technical Guide: Methyl 3-methyl-1H-indole-5-carboxylate

CAS Number: 588688-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-indole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a cited experimental protocol for its synthesis, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

This compound is a substituted indole derivative. The presence of the methyl group at the 3-position and the methyl ester at the 5-position of the indole ring are key structural features that influence its reactivity and potential biological interactions.

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| CAS Number | 588688-33-9 | |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Melting Point | 145-147 °C | [1] |

| Yield | 80% | [1] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.38 (s, 1H), 8.17 (s, 1H), 7.92 (dd, J = 8.6, 1.5 Hz, 1H), 7.36 (d, J = 8.6 Hz, 1H), 7.04 (s, 1H), 3.96 (d, 3H), 2.38 (d, 3H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 168.45, 138.97, 128.08, 123.41, 122.89, 122.08, 121.31, 113.41, 110.69, 51.93, 9.67 | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol is based on a cited experimental procedure for the synthesis of this compound.[1]

General Procedure:

The synthesis is conducted in a pressure tube. The reaction mixture is heated in an oil bath to ensure the condensation of methanol.[1]

Reaction Setup:

Figure 1: General workflow for the synthesis of this compound.

Detailed Steps:

-

Combine the necessary starting materials and solvent in a 26 mm x 125 mm pressure tube equipped with a PFTE septa screw-cap.

-

Place the sealed pressure tube in an oil bath, ensuring the solution level is approximately the same as the oil bath level to facilitate methanol condensation.[1]

-

Heat the reaction mixture to 140 °C and maintain this temperature with stirring for 17 hours.[1]

-

After the reaction is complete, allow the mixture to cool to ambient temperature.

-

Concentrate the reaction mixture under vacuum to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel, using a petrol/ethyl acetate eluent system, to yield this compound as a yellow solid.[1]

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is limited, its utility as a key intermediate in the synthesis of pharmacologically active molecules is documented.

Role as a Building Block for PPARγ Modulators:

This compound has been utilized as a starting material in the synthesis of N-biphenylmethylindole modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.[3]

The synthesis of these modulators involves the substitution of the indole nitrogen of this compound.[3] This highlights the compound's value as a scaffold for generating more complex molecules with potential therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes.[3]

References

Technical Guide: Physical and Chemical Characteristics of Methyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-methyl-1H-indole-5-carboxylate. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Yellow solid | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

Solvent: CDCl₃

-

Frequency: 500 MHz

-

Chemical Shifts (δ) and Coupling Constants (J):

-

8.38 (s, 1H)

-

8.17 (s, 1H)

-

7.92 (dd, J = 8.6, 1.5 Hz, 1H)

-

7.36 (d, J = 8.6 Hz, 1H)

-

7.04 (s, 1H)

-

3.96 (d, J = 3.9 Hz, 3H)

-

2.38 (d, J = 0.8 Hz, 3H)[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Solvent: CDCl₃

-

Frequency: 125 MHz

-

Chemical Shifts (δ):

-

168.45

-

138.97

-

128.08

-

123.41

-

122.89

-

122.08

-

121.31

-

113.41

-

110.69

-

51.93

-

9.67[1]

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

The following section details the synthetic protocol for this compound as referenced in the literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the corresponding indole derivative. The following is a general procedure based on the cited literature[1].

General Procedure for the Methylation of Indoles with Methanol Catalyzed by [Cp*IrCl₂]₂:

-

Reaction Setup: In an open-air atmosphere, a resealable pressure tube (35 mL) is charged with the starting indole (0.3 mmol), [Cp*IrCl₂]₂ (1 mol%), a suitable base (1 equivalent), and methanol (1 mL).

-

Reaction Conditions: The reaction mixture is heated to 140 °C for 17 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography on silica gel, to afford the desired product.

Note: The specific base and detailed purification conditions for obtaining this compound are outlined in the supporting information of the source publication[1]. The reported yield for this specific compound was 80%[1].

Experimental and Logical Workflows

The synthesis of this compound is part of a broader methodology for the methylation of indoles. The logical workflow for this process is depicted below.

Caption: Synthetic workflow for this compound.

References

The Genesis and Evolution of Indole-5-Carboxylate Derivatives: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Pharmacophore

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic breakthroughs. Among its vast array of derivatives, indole-5-carboxylates have emerged as a particularly significant class, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of indole-5-carboxylate derivatives, detailing their synthesis, therapeutic applications, and the quantitative data underpinning their development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Historical Perspective: From Natural Products to Targeted Therapeutics

The history of indole derivatives is deeply rooted in the study of natural products. The indole core is present in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental role in biology. This natural prevalence spurred early interest in the indole scaffold. While the broader class of indole derivatives has been a subject of fascination for over a century, the specific focus on indole-5-carboxylate derivatives is a more modern development, driven by the need for compounds with refined pharmacological profiles.

Early synthetic efforts in indole chemistry, such as the Fischer indole synthesis, laid the groundwork for accessing a wide variety of substituted indoles. The introduction of a carboxylate group at the 5-position of the indole ring was found to be a key modification for modulating the electronic properties and biological activity of the parent molecule. This substitution can influence how the molecule interacts with biological targets, often enhancing potency and selectivity. Over the years, research has revealed the therapeutic potential of indole-5-carboxylate derivatives in diverse areas, including oncology, neurodegenerative diseases, and infectious diseases.

Synthesis and Experimental Protocols

The synthesis of indole-5-carboxylate derivatives can be achieved through various established and modern organic chemistry methods. The choice of synthetic route often depends on the desired substitution pattern on the indole ring.

Fischer Indole Synthesis

One of the most classical and versatile methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For indole-5-carboxylates, a common starting material is a substituted phenylhydrazine.

Experimental Protocol: Synthesis of Ethyl 2-methyl-1H-indole-5-carboxylate

This protocol is adapted from a procedure published in Organic Syntheses.

-

Step 1: Preparation of Ethyl 2-methyl-3-methylthioindole-5-carboxylate.

-

A solution of tert-butyl hypochlorite in dichloromethane is added dropwise to a stirred solution of a suitable starting material at -70°C.

-

The reaction mixture is stirred for 1 hour, followed by the dropwise addition of a solution of methylthio-2-propanone in dichloromethane.

-

After stirring for another hour at -70°C, a solution of triethylamine in dichloromethane is added.

-

The resulting solid is stirred with diethyl ether at 0°C, collected by filtration, and washed.

-

Recrystallization from absolute ethanol yields ethyl 2-methyl-3-methylthioindole-5-carboxylate.

-

-

Step 2: Desulfurization to Ethyl 2-methylindole-5-carboxylate.

-

A solution of ethyl 2-methyl-3-methylthioindole-5-carboxylate in absolute ethanol is placed in a three-necked, round-bottomed flask fitted with a mechanical stirrer.

-

An excess of freshly washed W-2 Raney nickel is added, and the mixture is stirred for one hour.

-

The liquid phase is decanted, and the catalyst is washed with absolute ethanol.

-

The combined ethanolic solutions are concentrated on a rotary evaporator.

-

The residual solid is dissolved in warm dichloromethane, dried over anhydrous magnesium sulfate, filtered, and concentrated to give ethyl 2-methylindole-5-carboxylate.

-

Japp-Klingemann Reaction

The Japp-Klingemann reaction is another powerful method for synthesizing indoles, particularly useful for preparing indole-2-carboxylate esters.

Experimental Protocol: General Synthesis of Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives

This protocol is a generalized procedure based on the Japp-Klingemann indole synthesis.

-

A diazonium salt of a substituted aniline is prepared.

-

This salt is then coupled with an active methylene compound, such as ethyl 2-methyl-3-oxobutanoate, to form a hydrazone.

-

The resulting hydrazone is cyclized, typically using a strong acid like concentrated sulfuric acid, to yield the desired indole-2-carboxylate ester.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Solubility Profile of Methyl 3-methyl-1H-indole-5-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methyl-1H-indole-5-carboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a qualitative solubility assessment based on the molecule's structural features and data from analogous compounds, and a structured presentation of available data for related molecules to guide formulation and experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its indole scaffold, a privileged structure in many biologically active molecules. Understanding its solubility in organic solvents is critical for a wide range of applications, including reaction chemistry, purification, formulation of drug delivery systems, and conducting biological assays. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantitatively assess it.

Predicted Solubility Profile

Based on its chemical structure, which includes a polar indole ring with a hydrogen bond donor (N-H), a methyl ester group as a hydrogen bond acceptor, and a non-polar methyl group, a general solubility profile for this compound can be inferred. The presence of the indole nucleus and the methyl ester suggests that the compound will exhibit moderate polarity.

It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Solubility Data of Structurally Related Compounds

To provide a more concrete, albeit indirect, assessment of the potential solubility of this compound, the following table summarizes the available quantitative solubility data for structurally similar indole carboxylate derivatives.

| Compound Name | Solvent | Solubility (mg/mL) |

| methyl-1-pentyl-1H-indole-3-carboxylate | Dimethylformamide (DMF) | 16 |

| methyl-1-pentyl-1H-indole-3-carboxylate | Dimethyl sulfoxide (DMSO) | 16 |

| methyl-1-pentyl-1H-indole-3-carboxylate | Ethanol | 12.5 |

| Methyl indole-5-carboxylate | Chloroform | Soluble |

| Methyl indole-5-carboxylate | Methanol | Soluble |

| Methyl indole-5-carboxylate | Water | Insoluble |

This data is provided for comparative purposes and may not be directly representative of the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent using the equilibrium solubility method.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any fine particles.

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in units such as mg/mL or mol/L.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

Initial Reactivity Studies of the Indole Core in Methyl 3-methyl-1H-indole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies on the indole core of Methyl 3-methyl-1H-indole-5-carboxylate. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical modifications and functionalization of this specific indole derivative. The information presented herein is a synthesis of available data on the reactivity of the indole nucleus, with a focus on electrophilic substitution, N-functionalization, and palladium-catalyzed cross-coupling reactions. Where direct experimental data for the title compound is unavailable, reactivity patterns are inferred from closely related indole derivatives.

Introduction to the Reactivity of the Indole Core

The indole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. The reactivity of the indole core is characterized by its electron-rich nature, making it susceptible to electrophilic attack. The position of substitution is dictated by the stability of the resulting intermediate cation. Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. However, when the C3 position is substituted, as in the case of this compound, electrophilic attack is directed to other positions of the ring, primarily the C2, C4, C6, and C7 positions, as well as the indole nitrogen (N1).

The presence of a methyl group at C3 and a methyl carboxylate group at C5 significantly influences the regioselectivity of these reactions. The electron-donating methyl group at C3 enhances the electron density of the pyrrole ring, while the electron-withdrawing methyl carboxylate group at C5 deactivates the benzene ring towards electrophilic attack, particularly at the ortho and para positions (C4 and C6).

Electrophilic Substitution Reactions

General Principles

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing the indole core. The outcome of these reactions on this compound will be a balance between the activating effect of the N-heterocycle and the C3-methyl group, and the deactivating effect of the C5-ester group.

Caption: General workflow for electrophilic substitution on the indole core.

Nitration

Nitration of indole derivatives typically employs a mixture of nitric acid and sulfuric acid. For indoles bearing electron-withdrawing groups, harsher conditions might be necessary. The nitration of 3-acetylindole and indole-3-carbonitrile has been shown to yield predominantly the 6-nitro derivatives, with smaller amounts of the 4-nitro isomers.[1] A similar regioselectivity can be anticipated for this compound.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Position of Nitration | Predicted Outcome | Rationale |

| C6 | Major Product | Less sterically hindered para-like position to the C5-ester and meta to the deactivating ester. |

| C4 | Minor Product | Sterically hindered ortho-like position to the C5-ester. |

| C2 | Minor Product | Possible due to activation by the N-heterocycle, but sterically hindered by the C3-methyl group. |

| C7 | Minor Product | Less activated position. |

Experimental Protocol (Analogous Reaction): Nitration of 3-Acetylindole [1]

To a solution of 3-acetylindole in concentrated sulfuric acid, concentrated nitric acid is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, then poured onto ice water. The precipitated product is collected by filtration, washed with water, and purified by recrystallization or chromatography.

Halogenation

Direct halogenation of indoles is often rapid and can lead to polysubstitution. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for controlled monohalogenation. For 3-substituted indoles, halogenation is expected to occur at the C2 position.

Table 2: Predicted Outcomes of Halogenation

| Reagent | Predicted Major Product |

| N-Bromosuccinimide (NBS) | Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate |

| N-Chlorosuccinimide (NCS) | Methyl 2-chloro-3-methyl-1H-indole-5-carboxylate |

Experimental Protocol (General): Halogenation of a 3-Substituted Indole

To a solution of the 3-substituted indole in a suitable solvent (e.g., DMF, CH2Cl2, or CCl4), the N-halosuccinimide is added portion-wise at room temperature or below. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous sodium thiosulfate and brine, followed by drying and purification.

N-Functionalization Reactions

The indole nitrogen possesses a lone pair of electrons and can be readily functionalized through alkylation, acylation, and related reactions.

N-Alkylation

N-alkylation of indoles is typically achieved by treatment with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Caption: Workflow for the N-alkylation of the indole core.

A patent describes the N-methylation of indole-3-carboxylic acid methyl ester using dimethyl carbonate and potassium carbonate in DMF at reflux, achieving a 96.3% yield.[2] This method is likely applicable to this compound.

Table 3: N-Alkylation of Indole-3-carboxylic acid methyl ester [2]

| Alkylating Agent | Base | Solvent | Temperature | Yield |

| Dimethyl carbonate | K2CO3 | DMF | Reflux (~130 °C) | 96.3% |

Experimental Protocol: N-Methylation of Indole-3-carboxylic acid methyl ester [2]

A mixture of indole-3-carboxylic acid methyl ester (1.0 eq.), potassium carbonate (0.5 eq.), and dimethyl carbonate (3.0 eq.) in N,N-dimethylformamide is heated to reflux for 3.5 hours. After cooling, ice-cold water is added to precipitate the product, which is then collected by filtration and dried.

N-Acylation

N-acylation of indoles can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A chemoselective N-acylation of 3-methyl-1H-indole has been reported using thioesters as the acyl source with cesium carbonate as the base in xylene at 140 °C, affording the N-acylated product in high yield.[3]

Table 4: N-Acylation of 3-Methyl-1H-indole with a Thioester [3]

| Acyl Source | Base | Solvent | Temperature | Yield |

| S-methyl butanethioate | Cs2CO3 | Xylene | 140 °C | 97% (GC Yield) |

Experimental Protocol: N-Acylation of 3-Methyl-1H-indole [3]

A mixture of 3-methyl-1H-indole (1.0 eq.), S-methyl butanethioate (3.0 eq.), and cesium carbonate (3.0 eq.) in xylene is heated at 140 °C for 12 hours. After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of indoles. These reactions allow for the formation of C-C, C-N, and C-O bonds at various positions of the indole ring. The regioselectivity is often controlled by the use of a directing group. The carboxylic acid moiety at the C5 position of the title compound could potentially act as a directing group for C4 or C6 functionalization.

Caption: General scheme for Palladium-catalyzed cross-coupling of the indole core.

While specific examples for this compound are scarce, studies on other indole derivatives suggest that C-H arylation, alkenylation, and alkynylation are feasible. The development of specific protocols would require experimental optimization.

Conclusion

The reactivity of the indole core in this compound is governed by a combination of electronic and steric factors. Electrophilic substitution is predicted to occur preferentially at the C6 and C4 positions of the benzene ring, and at the C2 position of the pyrrole ring. The indole nitrogen is readily amenable to N-alkylation and N-acylation. Palladium-catalyzed cross-coupling reactions offer a promising avenue for further functionalization, although specific conditions for this substrate need to be developed. This guide provides a foundational understanding of the expected reactivity and serves as a starting point for the design of synthetic routes to novel derivatives of this compound for applications in drug discovery and development. Further experimental work is necessary to fully elucidate the reactivity of this specific indole derivative.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-methyl-1H-indole-5-carboxylate in Drug Discovery

Disclaimer: Direct experimental data for Methyl 3-methyl-1H-indole-5-carboxylate is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of the broader class of indole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry. These notes serve as a guide for researchers to explore the potential of this compound as a starting point for the development of novel therapeutics.

Introduction

The indole nucleus is a fundamental structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic and steric properties allow for diverse interactions with various biological targets. Indole derivatives have shown significant potential in the treatment of a wide range of diseases, including cancer and neurodegenerative disorders.[1] this compound, as a member of this class, represents a valuable scaffold for the synthesis of novel drug candidates. Its structural features, including the indole core, the methyl group at the 3-position, and the carboxylate at the 5-position, offer multiple points for chemical modification to optimize pharmacological properties.

Application 1: Kinase Inhibitors in Oncology

Indole derivatives are prominent as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3] Many approved anti-cancer drugs, such as Sunitinib and Osimertinib, are based on the indole scaffold and function by targeting receptor tyrosine kinases.[4][5] The indole ring can function as a hinge-binding motif, a key interaction for many kinase inhibitors.

Potential Targets:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

-

Non-Receptor Tyrosine Kinases: Src family kinases.[6]

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Akt/PKB.[8]

The PI3K/Akt/mTOR signaling pathway is a crucial pathway in many cancers that is often targeted by indole-based inhibitors.[2]

Application 2: Modulators of Neurodegenerative Disease Pathways

Indole-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Their mechanisms of action in this context are diverse and can include:

-

Antioxidant and Anti-inflammatory Effects: The indole nucleus can scavenge free radicals and modulate inflammatory pathways, both of which are implicated in neuronal damage.

-

Inhibition of Protein Aggregation: Certain indole derivatives have been shown to interfere with the aggregation of amyloid-beta and alpha-synuclein, hallmark pathological features of Alzheimer's and Parkinson's diseases, respectively.

-

Enzyme Inhibition: Targeting enzymes such as monoamine oxidase (MAO) and cholinesterases can modulate neurotransmitter levels and provide symptomatic relief.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a specific protein kinase, such as EGFR.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Gefitinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC50 determination.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase assay buffer.

-

Test compound or control at various concentrations.

-

EGFR kinase solution.

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Initiate Reaction: Add the kinase substrate and ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound derivatives on a cancer cell line (e.g., A549, a human lung cancer cell line known to express EGFR).

Materials:

-

A549 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

-

Data Presentation

The following tables present hypothetical, yet representative, data that could be generated from the above protocols for a series of this compound derivatives.

Table 1: In Vitro Kinase Inhibition Data

| Compound ID | R-Group Modification | EGFR IC50 (nM) | SRC IC50 (nM) |

| M3M-indole-COOH | (Parent Compound) | >10,000 | >10,000 |

| M3M-indole-Amide-1 | Phenylamide | 850 | 1,200 |

| M3M-indole-Amide-2 | 4-Fluorophenylamide | 420 | 650 |

| M3M-indole-Amide-3 | 3-Chlorophenylamide | 210 | 340 |

| Gefitinib | (Positive Control) | 25 | >10,000 |

| Dasatinib | (Positive Control) | 50 | 1.5 |

Table 2: Anti-proliferative Activity in A549 Cells

| Compound ID | GI50 (µM) |

| M3M-indole-COOH | >100 |

| M3M-indole-Amide-1 | 25.5 |

| M3M-indole-Amide-2 | 12.8 |

| M3M-indole-Amide-3 | 5.2 |

| Doxorubicin | 0.8 |

Conclusion

This compound serves as a versatile starting point for the development of potent and selective drug candidates. The protocols and data presented herein provide a framework for researchers to explore its potential, particularly in the fields of oncology and neurodegenerative diseases. Further chemical modifications and biological evaluations are warranted to fully elucidate the therapeutic potential of this promising indole scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of Methyl 3-methyl-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the functionalization of Methyl 3-methyl-1H-indole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The strategic modification of this indole derivative at various positions (N-H, C2, C4, and C6) allows for the synthesis of diverse molecular architectures with potential therapeutic applications.

Overview of Functionalization Strategies

The indole nucleus of this compound offers several sites for functionalization. The presence of the electron-donating 3-methyl group and the electron-withdrawing methyl carboxylate group at the 5-position influences the reactivity of the indole ring. The N-H position is readily deprotonated and alkylated. The C2 position can be functionalized after N-protection and lithiation. The electron-rich pyrrole ring generally directs electrophilic substitution to the C2 position, as C3 is already substituted. However, under specific conditions, reactions such as the Mannich and Vilsmeier-Haack reactions can be directed to the C2 or C4 positions. Furthermore, halogenation of the benzene ring, followed by cross-coupling reactions, provides a versatile route to C4 and C6-functionalized derivatives.

Experimental Protocols

N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. Classical conditions often employ sodium hydride in an aprotic polar solvent like DMF or THF.[1]

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide, Iodomethane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Alkyl Halide | Product | Typical Yield (%) |

| Benzyl bromide | Methyl 1-benzyl-3-methyl-1H-indole-5-carboxylate | 85-95 |

| Iodomethane | Methyl 1,3-dimethyl-1H-indole-5-carboxylate | 90-98 |

Vilsmeier-Haack Formylation at C2/C4

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[2][3] For 3-substituted indoles, formylation can occur at the C2 or C4 position, depending on the reaction conditions and the electronic nature of the substituents.

Reaction Scheme:

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and basify with a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the isomers.

Quantitative Data:

| Product | Typical Yield (%) |

| Methyl 2-formyl-3-methyl-1H-indole-5-carboxylate | 40-60 |

| Methyl 4-formyl-3-methyl-1H-indole-5-carboxylate | 20-30 |

Mannich Reaction for Aminomethylation at C2/C4

The Mannich reaction is a three-component condensation to introduce an aminomethyl group onto an active hydrogen-containing compound.[4][5]

Reaction Scheme:

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Secondary amine (e.g., Dimethylamine, Morpholine)

-

Acetic acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the secondary amine (1.2 eq.) in ethanol, add acetic acid (2.0 eq.) and formaldehyde (1.5 eq.) at room temperature.

-

Add a solution of this compound (1.0 eq.) in ethanol.

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Secondary Amine | Product | Typical Yield (%) |

| Dimethylamine | Methyl 2-(dimethylaminomethyl)-3-methyl-1H-indole-5-carboxylate | 50-70 |

| Morpholine | Methyl 3-methyl-2-(morpholinomethyl)-1H-indole-5-carboxylate | 55-75 |

Halogenation and Suzuki-Miyaura Cross-Coupling

Functionalization of the benzene ring can be achieved through halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Iodination is often regioselective at the C5 position of the indole core.[6]

Part A: Iodination at C6

Reaction Scheme:

Materials:

-

This compound

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Ethanol

-

Water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in ethanol, add iodine (1.1 eq.) and a solution of iodic acid (0.4 eq.) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data:

| Product | Typical Yield (%) |

| Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate | 60-75 |

Part B: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Materials:

-

Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine Methyl 6-iodo-3-methyl-1H-indole-5-carboxylate (1.0 eq.), arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).

-

Add a mixture of 1,4-dioxane and water (4:1).

-

Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

-

Cool the mixture to room temperature and dilute with water.

-

Extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: